N-(8-butoxyquinolin-5-yl)-2-phenylacetamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-2-phenylacetamide: is a chemical compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-butoxyquinoline and 2-phenylacetic acid.
Formation of Intermediate: The 8-butoxyquinoline is reacted with an appropriate reagent to introduce the amide functionality, forming an intermediate compound.
Final Product Formation: The intermediate compound is then reacted with 2-phenylacetic acid under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.
Common Reagents and Conditions
Oxidation Reagents: Common oxidation reagents include hydrogen peroxide and potassium permanganate.
Reduction Reagents: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate various biochemical pathways, such as signal transduction or metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(8-butoxyquinolin-5-yl)-glycine: Another quinoline derivative with similar structural features.
1-(8-butoxyquinolin-5-yl)-3-(4-chlorophenyl)thiourea: A compound with a thiourea group instead of the amide group.
Uniqueness
N-(8-butoxyquinolin-5-yl)-2-phenylacetamide is unique due to its specific combination of the butoxyquinoline and phenylacetamide moieties, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-2-phenylacetamide |
InChI |
InChI=1S/C21H22N2O2/c1-2-3-14-25-19-12-11-18(17-10-7-13-22-21(17)19)23-20(24)15-16-8-5-4-6-9-16/h4-13H,2-3,14-15H2,1H3,(H,23,24) |
InChI Key |
LBAPHTQBHPGIHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)CC3=CC=CC=C3)C=CC=N2 |
Origin of Product |
United States |
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